5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1884502-13-9
VCID: VC2601308
InChI: InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(9-4)6(7(12)13)11-10-3/h1-2H,(H,10,11)(H,12,13)
SMILES: C1=CC(=NC2=C1NN=C2C(=O)O)Br
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

CAS No.: 1884502-13-9

Cat. No.: VC2601308

Molecular Formula: C7H4BrN3O2

Molecular Weight: 242.03 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid - 1884502-13-9

Specification

CAS No. 1884502-13-9
Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
IUPAC Name 5-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(9-4)6(7(12)13)11-10-3/h1-2H,(H,10,11)(H,12,13)
Standard InChI Key QUFNOQDORQGAHS-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1NN=C2C(=O)O)Br
Canonical SMILES C1=CC(=NC2=C1NN=C2C(=O)O)Br

Introduction

Molecular Properties and Structure

Physical and Chemical Properties

The compound 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid possesses specific physical and chemical properties that contribute to its utility in chemical research and potential pharmaceutical applications. The key properties of this compound are summarized in the following table:

PropertyValue
Chemical Name5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
CAS Number1884502-13-9
Molecular FormulaC₇H₄BrN₃O₂
Molecular Weight242.03 g/mol
StructurePyrazolo[4,3-b]pyridine core with bromine at position 5 and carboxylic acid at position 3
ClassificationHeterocyclic compound, Pyrazolopyridine derivative
Physical StateSolid (typical for similar compounds)
Research CategoryFor research use only, not for human or veterinary use

The molecular structure features a fused heterocyclic system that provides a rigid scaffold, potentially contributing to specific binding interactions with biological targets.

Structural Characteristics and Reactivity

The structure of 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid contains several reactive sites that influence its chemical behavior. The bromine atom at position 5 serves as a potential site for substitution reactions, making it valuable for further structural modifications through cross-coupling reactions. The carboxylic acid group at position 3 provides opportunities for derivatization through esterification, amide formation, and other transformations commonly employed in medicinal chemistry.

Synthesis Methods

Industrial Production Considerations

In industrial settings, the synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid often employs continuous flow reactors and automated synthesis platforms to optimize yield and maintain consistent quality. These approaches offer several advantages over traditional batch processes, including:

  • Improved heat transfer and reaction control

  • Enhanced reproducibility

  • Reduced formation of unwanted byproducts

  • Safer handling of potentially hazardous intermediates

  • Scalability for larger production volumes

The synthesis often utilizes reagents such as potassium hydroxide and iodine, suggesting approaches similar to those employed for related compounds. For instance, the preparation of related pyrazolopyridine compounds frequently involves iodination steps performed in the presence of strong bases .

Biological and Pharmaceutical Applications

Role in Drug Discovery

This compound serves as a valuable intermediate in drug discovery programs, where its specific structural features can be exploited to develop compounds with improved potency, selectivity, or pharmacokinetic properties. The presence of the bromine atom provides a synthetic handle for further diversification through cross-coupling reactions, enabling the generation of compound libraries for biological screening.

The carboxylic acid functionality allows for additional structural modifications, including the formation of esters, amides, and other derivatives with potentially improved drug-like properties. These structural opportunities make 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid an attractive starting point for medicinal chemistry programs focusing on novel therapeutic agents.

Research Findings and Future Directions

Current Research Status

Research on 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid continues to explore its interactions with biological targets and potential applications in pharmaceutical development. While specific published studies directly focused on this compound appear limited in the current literature, ongoing investigation aims to better understand:

  • Structure-activity relationships between this compound and related derivatives

  • Mechanisms of interaction with potential biological targets

  • Optimization of synthetic routes for improved yield and purity

The compound's versatility in organic synthesis and medicinal chemistry positions it as a promising candidate for continued investigation in various research domains.

Future Research Opportunities

Several promising directions for future research involving 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid include:

  • Development of focused compound libraries based on this scaffold for high-throughput screening

  • Investigation of metal-catalyzed cross-coupling reactions to access novel derivatives

  • Computational studies to predict potential binding modes with biological targets

  • Structure-based design of optimized derivatives with enhanced potency or selectivity

  • Exploration of the compound's potential in combination with established therapeutic agents

As research tools and methodologies continue to advance, our understanding of this compound's biological activities and potential therapeutic applications is likely to expand significantly.

Comparison with Related Compounds

Structural Analogues

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid belongs to a broader family of pyrazolopyridine derivatives, several of which demonstrate important structural variations that influence their chemical and biological properties. Some notable structural analogues include:

  • 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1369233-23-7): An isomeric compound with the bromine and carboxylic acid groups at different positions, and a different fusion pattern of the heterocyclic rings .

  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine: A related compound where the carboxylic acid is replaced by an iodine atom, potentially offering different reactivity in synthetic transformations .

  • Pyrazolo[1,5-a]pyridine derivatives: Compounds with an alternative fusion pattern between the pyrazole and pyridine rings, resulting in different electronic properties and potential biological activities .

Comparative Analysis

The structural differences between these related compounds result in distinct chemical and biological profiles. The position of substituents (bromine, carboxylic acid) and the specific fusion pattern of the heterocyclic rings significantly influence:

  • Electron distribution and reactivity patterns

  • Binding interactions with biological targets

  • Physicochemical properties relevant to drug development

  • Synthetic accessibility and opportunities for derivatization

While these related compounds share the fundamental pyrazolopyridine scaffold, the specific substitution pattern of 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid confers unique properties that distinguish it from its structural analogues.

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